molecular formula C14H17N3O5S B2913201 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 1798488-62-6

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2913201
CAS No.: 1798488-62-6
M. Wt: 339.37
InChI Key: GFIHPWSGLCAQFD-UHFFFAOYSA-N
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Description

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a chemical compound with a molecular formula of C16H21N3O5S and a molecular weight of 367.4 g/mol . This reagent features a benzo[d][1,3]dioxole (commonly known as a benzodioxole) ring system connected via a hydroxypropyl linker to a 1-methyl-1H-pyrazole-4-sulfonamide moiety . The integration of these specific pharmacophores makes it a compound of significant interest in modern medicinal chemistry and biochemical research. The structural components of this molecule are associated with a range of biological activities. The sulfonamide functional group is a well-established privileged structure in the design of enzyme inhibitors . Specifically, pyrazole-sulfonamide derivatives have been extensively investigated as potent and selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2), a key target in inflammation and cancer research . Furthermore, such scaffolds are also prominent in the development of inhibitors for various isoforms of human carbonic anhydrase (hCA), enzymes implicated in conditions such as glaucoma, epilepsy, and cancer . The benzo[d][1,3]dioxol-5-yl group is a common aromatic system found in compounds that modulate biological pathways, potentially contributing to the molecule's physicochemical properties and target binding affinity. Researchers may find this compound particularly valuable for designing and synthesizing novel bioactive molecules, studying enzyme-inhibitor interactions, and exploring structure-activity relationships (SAR) in drug discovery projects. It is supplied for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1-methylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O5S/c1-14(18,10-3-4-12-13(5-10)22-9-21-12)8-16-23(19,20)11-6-15-17(2)7-11/h3-7,16,18H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIHPWSGLCAQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CN(N=C1)C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the hydroxypropyl group: This step involves the reaction of the benzo[d][1,3]dioxole with an epoxide or a halohydrin under basic conditions.

    Synthesis of the pyrazole ring: The pyrazole ring can be synthesized via the condensation of hydrazine with a 1,3-dicarbonyl compound.

    Sulfonamide formation: The final step involves the reaction of the pyrazole derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The sulfonamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The benzo[d][1,3]dioxole moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nitration (HNO3/H2SO4), halogenation (Br2/FeBr3).

Major Products

    Oxidation: Formation of a ketone or aldehyde from the hydroxypropyl group.

    Reduction: Formation of an amine from the sulfonamide group.

    Substitution: Introduction of nitro or halogen groups onto the benzo[d][1,3]dioxole ring.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with hydrophobic pockets, while the sulfonamide group can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthesis , structural features , and physicochemical properties .

Key Observations

Structural Diversity: The target compound shares the benzodioxole motif with all analogs in Table 1, which is often associated with enhanced metabolic stability and membrane permeability . This feature is critical for interactions with polar residues in enzyme active sites. The hydroxypropyl linker in the target compound and its isoxazole analog () contrasts with the rigid cyclopropane linker in Compound 74, suggesting differences in conformational dynamics .

Synthetic Routes: Thiazole-based analogs () utilize HATU/DIPEA-mediated coupling in DMF at elevated temperatures, a common strategy for amide bond formation . Benzimidazole derivatives () involve multi-step condensation and halogenation, emphasizing the role of substituents (e.g., bromo, nitro) in tuning electronic properties .

Physicochemical Properties :

  • Solubility : The sulfonamide group in the target compound and its isoxazole analog () may enhance water solubility compared to the lipophilic benzodioxole-thiazole amides () .
  • Melting Points : While specific data for the target compound are unavailable, benzimidazole derivatives () exhibit melting points >200°C, attributed to strong intermolecular hydrogen bonding and π-stacking .

Biological Relevance: Benzimidazole derivatives () with halogen substituents (e.g., 4e, 5b-j) have shown activity in preliminary bioassays, likely due to enhanced electrophilicity .

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound that belongs to the pyrazole family. This compound exhibits a range of biological activities, making it a subject of interest in pharmacological research. The following sections provide a detailed examination of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Benzo[d][1,3]dioxole ring : A fused bicyclic structure known for its diverse biological activities.
  • Hydroxypropyl group : Imparts solubility and potentially enhances bioactivity.
  • Pyrazole moiety : Known for its pharmacological properties, including anti-inflammatory and anti-cancer activities.

Molecular Formula

C15H16N2O4SC_{15}H_{16}N_{2}O_{4}S

Molecular Weight

304.36 g mol304.36\text{ g mol}

Pharmacological Properties

This compound has been evaluated for various biological activities:

Anti-inflammatory Activity :
Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, similar compounds have shown up to 85% inhibitory activity against these cytokines at specific concentrations .

Antimicrobial Activity :
Studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties against a range of pathogens, including E. coli and S. aureus. The presence of specific functional groups in the pyrazole structure enhances this activity .

Antitumor Activity :
Pyrazole compounds have been reported to possess cytotoxic effects against various cancer cell lines. They may induce apoptosis through different pathways, including the inhibition of cell proliferation and modulation of apoptotic markers .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Enzymatic Activity : Certain pyrazoles inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : These compounds can affect signaling cascades that regulate cell survival and apoptosis.
  • Interaction with Receptors : Binding to specific receptors can lead to altered cellular responses.

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory potential of various pyrazole derivatives, one compound showed significant reduction in edema in animal models when compared to standard anti-inflammatory drugs like indomethacin. The study highlighted the potential for developing new anti-inflammatory agents based on the pyrazole scaffold .

Case Study 2: Antimicrobial Efficacy

A series of synthesized pyrazole derivatives were tested against common bacterial strains. One derivative exhibited remarkable efficacy against Klebsiella pneumoniae, suggesting that modifications in the structure can enhance antimicrobial properties .

Comparative Analysis with Related Compounds

Compound NameStructureBiological Activity
PyrazolonePyrazoloneAnti-inflammatory, analgesic
PhenylbutazonePhenylbutazonePotent anti-inflammatory
This compoundCompoundAnti-inflammatory, antimicrobial

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